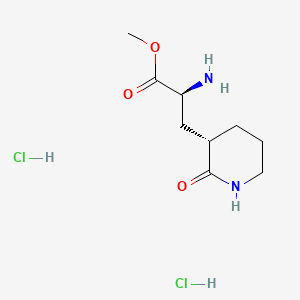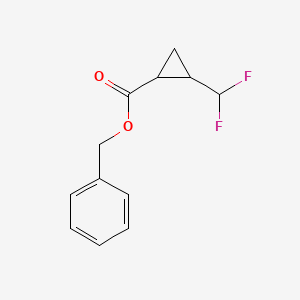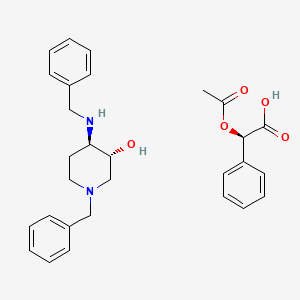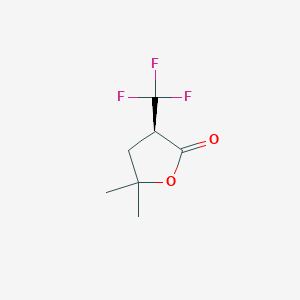
(3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of a trifluoromethyl group and two methyl groups attached to the oxolane ring. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-dimethylbutan-2-one and trifluoromethyl iodide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the oxolane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
(3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
(3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one: Unique due to the presence of both trifluoromethyl and dimethyl groups.
(3R)-5,5-dimethyl-3-(methyl)oxolan-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
(3R)-5,5-dimethyl-3-(chloromethyl)oxolan-2-one: Contains a chloromethyl group instead of trifluoromethyl, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
(3R)-5,5-dimethyl-3-(trifluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-4(5(11)12-6)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI 键 |
NSQKIHBAKTVICL-SCSAIBSYSA-N |
手性 SMILES |
CC1(C[C@H](C(=O)O1)C(F)(F)F)C |
规范 SMILES |
CC1(CC(C(=O)O1)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


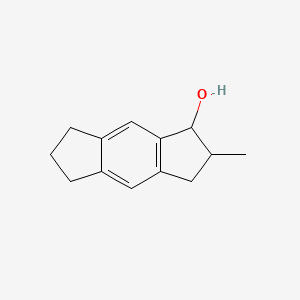

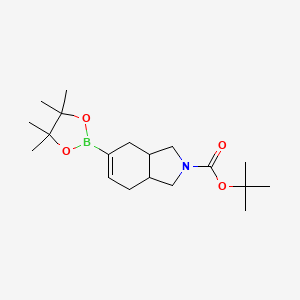
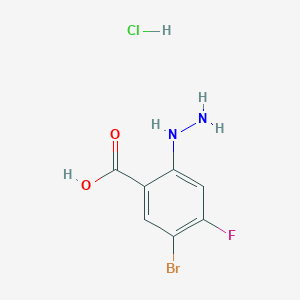


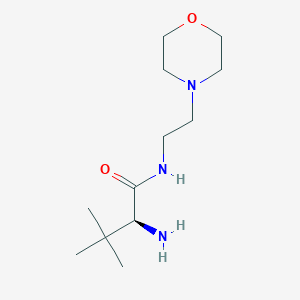
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
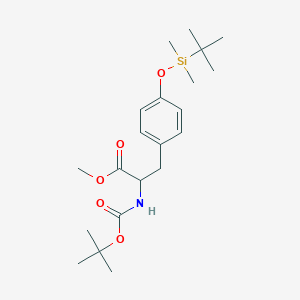
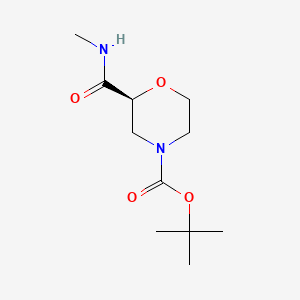
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
